

Introduction: The Structural Significance of Thiomorpholine-2-carboxylic Acid

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Compound of Interest

Compound Name: *Thiomorpholine-2-carboxylic acid*

CAS No.: 134676-66-7

Cat. No.: B152206

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Thiomorpholine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a saturated six-membered ring containing both a secondary amine and a thioether, coupled with a carboxylic acid moiety, it serves as a versatile scaffold for creating complex molecular architectures.[1] The thiomorpholine core, for instance, has been instrumental in the development of potent and selective kinase inhibitors, where its substitution for a morpholine group led to enhanced cellular potency and solubility in preclinical candidates.[1]

The precise structural elucidation of this molecule and its derivatives is paramount for understanding its structure-activity relationship (SAR) and ensuring the quality and integrity of synthesized compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides a comprehensive overview of the expected spectroscopic data for **Thiomorpholine-2-carboxylic acid**, explains the rationale behind the spectral features, and outlines robust experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

Understanding the arrangement of atoms and functional groups within **Thiomorpholine-2-carboxylic acid** is fundamental to interpreting its spectroscopic data. The molecule's structure, with key atoms numbered for NMR correlation, is presented below.

Caption: Molecular structure of **Thiomorpholine-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The electron-withdrawing nature of the sulfur, nitrogen, and carboxylic acid groups significantly influences the chemical shifts.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Proton(s)	Expected Chemical Shift (δ , ppm)	Rationale & Coupling Insights
COOH	10.0 - 12.0	Highly deshielded acidic proton; appears as a broad singlet. Its chemical shift is concentration-dependent. [1] [2]
H2 (methine)	3.5 - 4.0	Deshielded by the adjacent sulfur atom and the electron-withdrawing carboxylic acid group. Will appear as a multiplet (e.g., doublet of doublets) due to coupling with H3 protons.
H3, H5 (axial & equatorial)	2.8 - 3.2	Protons on carbons adjacent to the nitrogen atom. They will likely appear as complex, overlapping multiplets due to coupling with each other and adjacent protons. [1]
H6 (axial & equatorial)	2.6 - 3.0	Protons on the carbon adjacent to the sulfur atom. Expected to be multiplets due to geminal and vicinal coupling.

| NH | 1.5 - 3.5 | Appears as a broad singlet; chemical shift and broadness are dependent on solvent and concentration due to hydrogen bonding and exchange. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shift is highly dependent on the electronic environment.

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Carbon(s)	Expected Chemical Shift (δ , ppm)	Rationale
C=O (Carboxyl)	170 - 185	The carbonyl carbon is significantly deshielded by the two adjacent oxygen atoms, causing it to resonate far downfield.[1] [2]
C2 (methine)	55 - 65	Attached to sulfur, nitrogen (via C3), and the carboxyl group, leading to a downfield shift.
C3, C5	45 - 55	Carbons adjacent to the nitrogen atom.

| C6 | 25 - 35 | Carbon adjacent to the sulfur atom, typically appearing more upfield than carbons adjacent to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key Diagnostic Absorptions

The IR spectrum of **Thiomorpholine-2-carboxylic acid** is dominated by the features of the carboxylic acid group.

Expected IR Absorption Bands

Functional Group	Vibration Type	Expected Frequency (cm ⁻¹)	Intensity & Appearance
O-H (Carboxyl)	Stretch	2500 - 3300	Very Broad, Strong
C-H (Aliphatic)	Stretch	2850 - 3000	Medium, Sharp (superimposed on the O-H stretch)[3][4]
C=O (Carboxyl)	Stretch	1700 - 1760	Very Strong, Sharp[1][4]
C-N	Stretch	1100 - 1282	Medium[5]
C-O	Stretch	1210 - 1320	Strong[4][6]
O-H	Bend (Out-of-plane)	910 - 950	Broad, Medium[4]

| C-S | Stretch | 660 - 710 | Weak to Medium[5] |

Causality Behind the Spectral Features: The O-H stretching band is exceptionally broad due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[2][4][6] The C=O stretch is intense because of the large change in dipole moment during the vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.

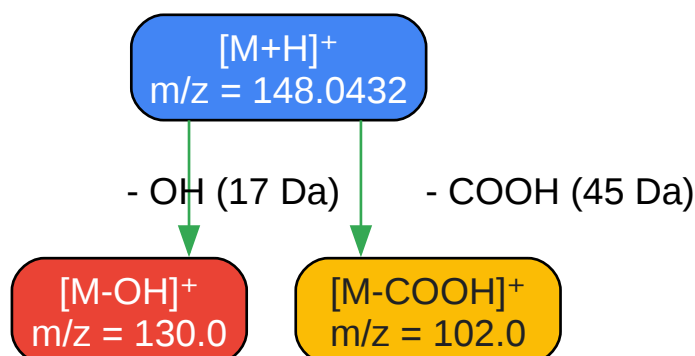
Molecular Ion and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Expected Mass Spectrometry Data

Parameter	Value	Rationale
Molecular Formula	C ₅ H ₉ NO ₂ S	-
Molecular Weight	147.19	-
Theoretical [M+H] ⁺	148.0432	Calculated for C ₅ H ₁₀ NO ₂ S ⁺ . HRMS can confirm this with high precision.[1]
Key Fragment [M-OH] ⁺	m/z 130.0	Loss of the hydroxyl radical from the carboxylic acid group. [1]

| Key Fragment [M-COOH]⁺ | m/z 102.0 | Decarboxylation, representing the loss of the entire carboxylic acid group.[1] |



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Caption: Key fragmentation pathways for **Thiomorpholine-2-carboxylic acid**.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to generate high-quality, reliable spectroscopic data for **Thiomorpholine-2-carboxylic acid**.

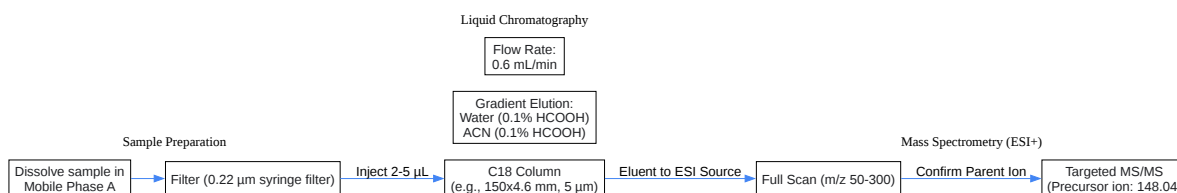
Protocol 1: NMR Data Acquisition

- Sample Preparation:

- Accurately weigh 5-10 mg of **Thiomorpholine-2-carboxylic acid**.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable COOH and NH protons.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
- Instrument Setup (400 MHz Spectrometer):
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (<0.5 Hz linewidth on the TMS signal).
 - Acquire a standard ¹H NMR spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds and a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.
- Data Processing & Validation:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
 - Calibrate the ¹H spectrum to the residual solvent peak or TMS (δ 0.00 ppm). Calibrate the ¹³C spectrum accordingly.
 - Integrate the ¹H signals. The ratios should correspond to the number of protons in each environment, validating the structural assignment.

Protocol 2: LC-MS/MS Analysis

This protocol is designed for sensitive detection and quantification in complex matrices.



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Sources

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